REACTION_CXSMILES
|
C([N:8]1[CH2:13][CH2:12][C:11]2([C:17]3[CH:18]=[CH:19][CH:20]=[CH:21][C:16]=3[CH2:15][O:14]2)[CH2:10][CH2:9]1)C1C=CC=CC=1>[Ni].CCO>[NH:8]1[CH2:13][CH2:12][C:11]2([C:17]3[CH:18]=[CH:19][CH:20]=[CH:21][C:16]=3[CH2:15][O:14]2)[CH2:10][CH2:9]1
|
Name
|
|
Quantity
|
119 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1CCC2(CC1)OCC1=C2C=CC=C1
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
12 g
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Type
|
CUSTOM
|
Details
|
upon stirring with heptane (1 L)
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to absorb impurities which
|
Type
|
FILTRATION
|
Details
|
Raney nickel was filtered off
|
Type
|
FILTRATION
|
Details
|
Thus the catalyst was filtered off
|
Type
|
ADDITION
|
Details
|
fresh 10% Pd/C (4 g) was added to the filtrate, and hydrogenation under the same condition
|
Type
|
WAIT
|
Details
|
was continued for 24 h
|
Duration
|
24 h
|
Type
|
FILTRATION
|
Details
|
Filtration of the catalyst and evaporation of EtOH
|
Type
|
CUSTOM
|
Details
|
gave a light yellow oil, which
|
Type
|
CUSTOM
|
Details
|
crystallized spontaneously
|
Reaction Time |
19 h |
Name
|
|
Type
|
product
|
Smiles
|
N1CCC2(CC1)OCC1=C2C=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 65 g | |
YIELD: PERCENTYIELD | 80% | |
YIELD: CALCULATEDPERCENTYIELD | 80.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |